molecular formula C8H7BrFNO2 B6255557 methyl 3-amino-2-bromo-6-fluorobenzoate CAS No. 1446261-65-9

methyl 3-amino-2-bromo-6-fluorobenzoate

Cat. No.: B6255557
CAS No.: 1446261-65-9
M. Wt: 248
InChI Key:
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Description

Methyl 3-amino-2-bromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-bromo-6-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives followed by esterification and amination reactions. One common method includes the bromination of methyl 3-amino-2-fluorobenzoate using bromine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination processes, followed by purification steps to achieve high purity levels. These methods are designed to be efficient and cost-effective to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-6-fluorobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 3-amino-2-bromo-6-fluorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-bromo-6-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1446261-65-9

Molecular Formula

C8H7BrFNO2

Molecular Weight

248

Purity

95

Origin of Product

United States

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